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molecular formula C12H10N2O B8711800 3-cyano-6,7-dimethyl-2(1H)-quinolinone CAS No. 94856-40-3

3-cyano-6,7-dimethyl-2(1H)-quinolinone

Cat. No. B8711800
M. Wt: 198.22 g/mol
InChI Key: RVBSJPGBIUEEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735948

Procedure details

A mixture was prepared from 15 g of 2-chloro-6,7-dimethyl-3-quinolinecarboxaldehyde, 5.4 g of hydroxylamine hydrochloride, 8.5 g of sodium formate and 155 ml of 97% formic acid and this was heated at reflux for 3 hours. Initially, the mixture became a heavy yellow paste but a homogeneous brown solution formed later. However, by the end of the 3-hour reflux period, the mixture was again heterogeneous and it was cooled and poured into 300 ml of water. The solid which formed was separated by filtration and dried to give 3-cyano-6,7-dimethyl-2(1H)-quinolinone melting at about 300° C. The indicated product contained 1/4 molecule of water of hydration.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11](C=O)=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH3:15])=[C:7]([CH3:14])[CH:8]=2)[N:3]=1.Cl.[NH2:17]O.[CH:19]([O-:21])=O.[Na+].C(O)=O>O>[C:2]([C:11]1[C:19](=[O:21])[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([CH3:14])=[C:6]([CH3:15])[CH:5]=2)#[N:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C=O)C)C
Name
Quantity
5.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.5 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
155 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a homogeneous brown solution formed later
TEMPERATURE
Type
TEMPERATURE
Details
However, by the end of the 3-hour reflux period
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC2=CC(=C(C=C2C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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